Cas no 1005293-36-6 (1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea)

1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a synthetic urea derivative incorporating a tetrazole moiety, which enhances its potential as a versatile intermediate in medicinal and agrochemical applications. The compound’s structural features, including the methylphenyl and phenyltetrazole groups, contribute to its stability and reactivity, making it suitable for further functionalization. Its urea linkage offers hydrogen-bonding capabilities, which may be advantageous in designing biologically active molecules. The tetrazole ring system is known for its metabolic stability and bioisosteric properties, suggesting utility in drug discovery. This compound is primarily of interest in research settings for developing novel pharmacophores or agrochemical agents with tailored properties.
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea structure
1005293-36-6 structure
商品名:1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
CAS番号:1005293-36-6
MF:C16H16N6O
メガワット:308.33784198761
CID:5911978
PubChem ID:18565979

1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea 化学的及び物理的性質

名前と識別子

    • 1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
    • AKOS002059081
    • 1005293-36-6
    • F2072-0147
    • 1-(4-methylphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea
    • 1-((1-phenyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
    • HMS3517P16
    • インチ: 1S/C16H16N6O/c1-12-7-9-13(10-8-12)18-16(23)17-11-15-19-20-21-22(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,17,18,23)
    • InChIKey: DOFVYCZDDDKYRV-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(C)C=C1)C(NCC1N(C2=CC=CC=C2)N=NN=1)=O

計算された属性

  • せいみつぶんしりょう: 308.13855916g/mol
  • どういたいしつりょう: 308.13855916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2072-0147-2mg
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2072-0147-5μmol
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2072-0147-30mg
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2072-0147-1mg
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2072-0147-20μmol
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2072-0147-40mg
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2072-0147-4mg
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2072-0147-15mg
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2072-0147-2μmol
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2072-0147-10μmol
1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
1005293-36-6 90%+
10μl
$69.0 2023-05-16

1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea 関連文献

1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]ureaに関する追加情報

Professional Introduction to 1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea (CAS No. 1005293-36-6)

1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1005293-36-6, belongs to a class of molecules that exhibit promising biological activities. The structural composition of this compound, featuring a combination of aromatic rings and heterocyclic moieties, makes it a candidate for further exploration in medicinal chemistry.

The molecular structure of 1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea consists of a benzene ring substituted with a methyl group at the para position and a urea moiety linked to a tetrazole ring. The presence of the tetrazole group is particularly noteworthy, as tetrazoles are known for their diverse pharmacological properties. Specifically, the 5-substituted tetrazole moiety in this compound contributes to its potential therapeutic applications.

Recent advancements in the field of drug discovery have highlighted the importance of multifunctional compounds that can interact with multiple biological targets. The structural features of 1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea make it an attractive scaffold for designing such compounds. The combination of the aromatic ring system and the tetrazole group provides multiple sites for chemical modification, allowing researchers to fine-tune its biological activity.

In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors relevant to human diseases. For instance, modifications to the urea moiety have shown potential in reducing inflammation and pain by targeting cyclooxygenase (COX) enzymes. Additionally, the tetrazole group has been implicated in activities related to antimicrobial and antiviral properties.

The pharmacokinetic profile of 1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is another critical aspect that has been investigated. Preliminary studies suggest that this compound exhibits moderate solubility in water and oil-based media, which is favorable for formulation development. Furthermore, its metabolic stability appears to be suitable for oral administration, making it a viable candidate for further clinical development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and structural integrity of the final product.

The role of computational chemistry in optimizing the structure and properties of 1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea cannot be overstated. Molecular modeling techniques have been utilized to predict binding interactions with biological targets and to guide the design of analogs with enhanced activity. These computational approaches complement experimental efforts by providing insights into the molecular mechanics underlying biological activity.

In conclusion, 1-(4-methylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yli)methyl]urea represents a promising lead compound in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. Continued investigation into its pharmacological properties and synthetic derivatives will likely yield significant advancements in drug development.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.